2-Amino-5-methyl-3-oxohex-4-enoic acid
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Overview
Description
2-Amino-5-methyl-3-oxohex-4-enoic acid is an organic compound with the molecular formula C7H13NO2. It is characterized by the presence of an amino group (-NH2), a methyl group (-CH3), a keto group (=O), and a double bond in its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-methyl-3-oxohex-4-enoic acid can be achieved through several synthetic routes. One common method involves the cyclization of 2-amino-5-methylhex-4-enoic acid under acidic conditions. Another approach is the oxidation of 2-amino-5-methylhex-4-enoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical reactions involving the use of catalysts and controlled reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-methyl-3-oxohex-4-enoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a suitable solvent
Major Products Formed:
Oxidation: Formation of carboxylic acids or esters
Reduction: Formation of amines or alcohols
Substitution: Formation of halogenated derivatives
Scientific Research Applications
2-Amino-5-methyl-3-oxohex-4-enoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 2-Amino-5-methyl-3-oxohex-4-enoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the keto group can participate in various chemical reactions. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
2-Amino-5-methylhex-4-enoic acid
3-Hexenoic acid
(E)-4-Oxohex-2-enal
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Properties
IUPAC Name |
2-amino-5-methyl-3-oxohex-4-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-4(2)3-5(9)6(8)7(10)11/h3,6H,8H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNTVNBBMKERMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C(C(=O)O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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